

Metabolic Pathways and Bioactivation of the Piperazine Ring

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Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

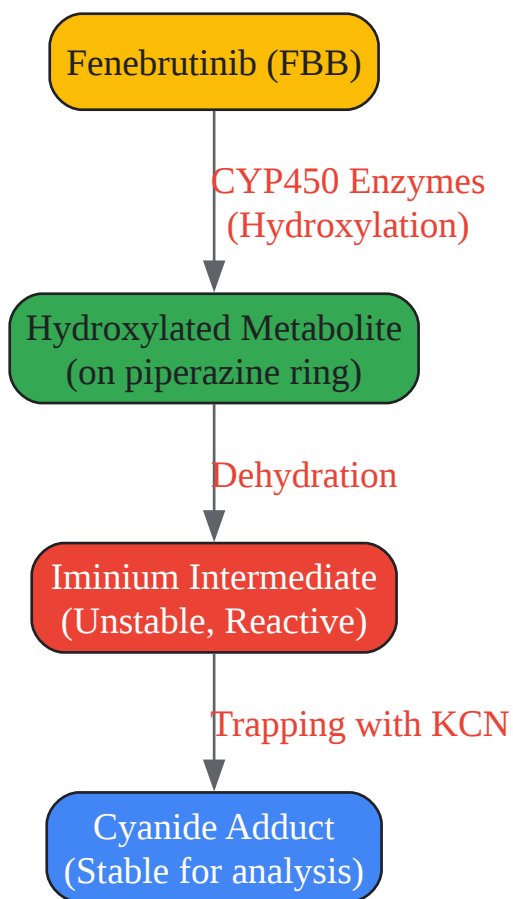
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The core metabolic events involving **fenebrutinib**'s piperazine ring are **hydroxylation** and subsequent **dehydration**, which lead to bioactivation [1]. The table below summarizes the characterized reactive intermediates and adducts stemming from this process.

Reactive Intermediate	Trapping Agent Used	Number of Adducts Identified	Key Proposed Metabolic Steps on Piperazine Ring
Iminium ions	Potassium Cyanide (KCN)	4 [1]	Hydroxylation followed by dehydration (loss of water) [1].
6-iminopyridin-3(6H)-one	Glutathione (GSH)	5 [1]	N-dealkylation and hydroxylation of the adjacent pyridine ring [1].
Aldehyde	Methoxylamine	6 [1]	Oxidation of the hydroxymethyl group on the pyridine moiety (not on the piperazine ring itself) [1].

The following diagram illustrates the primary bioactivation pathway for the formation of iminium intermediates from the piperazine ring.



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Bioactivation pathway of the piperazine ring to iminium ions.

Experimental Protocols for Investigation

The characterization of these pathways relied on specific *in vitro* and *in silico* methods.

In Vitro Metabolic Incubation and Analysis

The core experimental workflow for identifying metabolites and reactive intermediates involved the following steps [1]:

- **Incubation System:** **Fenebrutinib** was incubated with **rat liver microsomes (RLM)**, which provide the necessary CYP450 enzymes for metabolic reactions.

- **Trapping Reactive Intermediates:** To capture short-lived reactive species, trapping agents were added to the incubation mixture:
 - **Potassium Cyanide (KCN)** to trap iminium ions.
 - **Glutathione (GSH)** to trap 6-iminopyridin-3(6H)-one and other electrophiles.
 - **Methoxylamine** to trap aldehyde intermediates.
- **Analysis via LC-MS/MS:** The metabolites and stable adducts were separated and characterized using **Liquid Chromatography coupled to an Ion Trap Mass Spectrometer (LC-ITMS)**. The use of **MS³ fragmentation** was critical for providing detailed structural information of the metabolites and adducts [1].

In Silico Prediction Software

Computational tools were used to predict metabolic soft spots and structural alerts:

- **Software Used:** StarDrop (WhichP450 module) and DEREK [1].
- **Application:** The piperazine ring in **fenebrutinib**, along with other sites like the oxetane ring, was predicted to be highly labile to metabolism, primarily by the **CYP3A4** enzyme [1]. DEREK analysis also flagged the structural motif containing the piperazine and adjacent pyridine ring for potential HERG channel inhibition [1].

Key Takeaways for Drug Development

- **Bioactivation Liability:** The piperazine ring in **fenebrutinib** is a confirmed site of bioactivation, generating multiple reactive intermediates [1].
- **Metabolic Stability:** **Fenebrutinib** has high intrinsic clearance and a short *in vitro* half-life, classified as a high-extraction-ratio drug primarily metabolized by CYP3A4 [2] [3].
- **Strategic Considerations:** This metabolic profile suggests that future drug discovery efforts aimed at modifying the piperazine ring or its surrounding structure could lead to new compounds with improved metabolic stability and reduced potential for bioactivation-related adverse effects [1].

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References

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